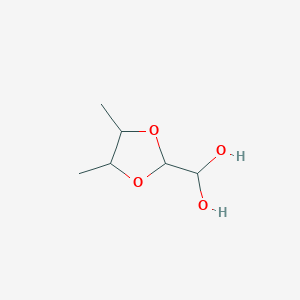
1-Bromo-2-isopropyl-3-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-2-isopropyl-3-methylbenzene is an organic compound belonging to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with a bromine atom, an isopropyl group, and a methyl group
準備方法
Synthetic Routes and Reaction Conditions: 1-Bromo-2-isopropyl-3-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 2-isopropyl-3-methylbenzene using bromine in the presence of a Lewis acid catalyst such as ferric bromide (FeBr3). The reaction typically occurs under mild conditions, with the bromine acting as the electrophile and the benzene ring as the nucleophile .
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: 1-Bromo-2-isopropyl-3-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Major Products:
Substitution: Products depend on the nucleophile used, such as 2-isopropyl-3-methylphenol if hydroxide is the nucleophile.
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: The major product is 2-isopropyl-3-methylbenzene.
科学的研究の応用
1-Bromo-2-isopropyl-3-methylbenzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: It may be used in the development of bioactive compounds or as a probe in biochemical assays.
作用機序
The mechanism of action of 1-Bromo-2-isopropyl-3-methylbenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in electrophilic aromatic substitution, the bromine atom activates the benzene ring towards further substitution by stabilizing the intermediate carbocation. The isopropyl and methyl groups can influence the reactivity and orientation of the substitution reactions.
類似化合物との比較
1-Bromo-2-methylbenzene: Lacks the isopropyl group, leading to different reactivity and applications.
1-Bromo-3-methylbenzene: The position of the methyl group affects the compound’s chemical behavior.
1-Bromo-2-isopropylbenzene: Lacks the methyl group, which can influence its physical and chemical properties.
Uniqueness: The presence of both isopropyl and methyl groups can lead to distinct steric and electronic effects, making it a valuable compound for various research and industrial purposes .
特性
分子式 |
C10H13Br |
|---|---|
分子量 |
213.11 g/mol |
IUPAC名 |
1-bromo-3-methyl-2-propan-2-ylbenzene |
InChI |
InChI=1S/C10H13Br/c1-7(2)10-8(3)5-4-6-9(10)11/h4-7H,1-3H3 |
InChIキー |
AXUGZRPIYMCWPK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)Br)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(R)-6-((3-Chlorophenyl)(1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B12962187.png)

![2-Bromoimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B12962203.png)
![2-(tert-Butyl) 8-ethyl 6-benzyl-9-oxa-2,6-diazaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B12962211.png)

![rel-tert-Butyl ((1R,5S,7S)-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptan-6-yl)carbamate](/img/structure/B12962240.png)






